Cas no 960203-28-5 (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride)

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride is a chemically synthesized compound featuring a piperazine core linked to a substituted phenylthio moiety. Its structural design incorporates a 2,4-dimethylphenylthio group, which may influence its binding affinity and selectivity in pharmacological applications. The hydrochloride salt form enhances solubility and stability, making it suitable for research and development purposes. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing ligands targeting serotonin or dopamine receptors. Its well-defined molecular structure allows for precise modifications to optimize physicochemical and pharmacokinetic properties. The product is typically characterized by high purity, ensuring reliability in experimental studies.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride structure
960203-28-5 structure
Product Name:1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
CAS No:960203-28-5
MF:C18H23ClN2S
MW:334.906622171402
CID:2952045
PubChem ID:66860907
Update Time:2025-10-19

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
    • Vortioxetine hydrochloride
    • 1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride
    • 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
    • F16842
    • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine HCl
    • 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine HCl
    • 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride
    • 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrochloride salt
    • 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrochloride
    • BS-50413
    • AKOS025395803
    • 960203-28-5
    • CS-0161979
    • CHEMBL2204360
    • SCHEMBL966801
    • JOJYHYRCIYAVHN-UHFFFAOYSA-N
    • Inchi: 1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
    • InChI Key: JOJYHYRCIYAVHN-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C(C)=CC(C)=CC=1)C1C(N2CCNCC2)=CC=CC=1

Computed Properties

  • Exact Mass: 334.1270476g/mol
  • Monoisotopic Mass: 334.1270476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Pricemore >>

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1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
N-arylation of piperazines in the presence of a strong base in an organic solvent and its application in the synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine antidepressant
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
Reference
A process for the preparation of vortioxetine
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
Reference
Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 5 °C → 35 °C; 2 - 3 h, 30 - 35 °C
1.2 Solvents: Methanol ;  35 °C → 65 °C; 5 - 6 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  30 min, 50 - 55 °C
Reference
Processes for the preparation of vortioxetine hydrobromide
, India, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
A New and Practical Synthesis of Vortioxetine Hydrobromide
Mao, Yongjun; Jiang, Luobin; Chen, Tianyun; He, Haijun; Liu, Gang; et al, Synthesis, 2015, 47(10), 1387-1389

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  overnight, rt
Reference
Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder
Bang-Andersen, Benny; Ruhland, Thomas; Jorgensen, Morten; Smith, Garrick; Frederiksen, Kristen; et al, Journal of Medicinal Chemistry, 2011, 54(9), 3206-3221

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: tert-Butyl methyl ether ,  Water ;  1 h, rt
1.2 Solvents: Chlorobenzene ;  72 h, reflux
Reference
Method of preparing vortioxetine
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane ;  6 - 8 h, reflux
Reference
A method for preparing antidepressant vortioxetine
, China, , ,

Production Method 9

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  2 d, 120 - 130 °C
Reference
Process for the preparation of vortioxetine and salts thereof
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: 1-Butanol ;  30 min, 50 - 55 °C
1.2 24 h, 110 - 120 °C; cooled
1.3 Reagents: Potassium carbonate ;  20 h, 110 - 112 °C
Reference
Process for the preparation of 1-{2-[(2,4-dimethylphenyl)thio]phenyl}piperazine and intermediates thereof
, India, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Xylene ;  rt → 145 °C; 72 h, 145 °C
Reference
Novel processes for preparation of phenyl-piperazine derivatives
, India, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: o-Xylene ;  rt → 145 °C; 72 h, 145 °C
Reference
Process for the preparation of phenylpiperazine derivatives, particularly vortioxetine and its hydrochloride and hydrobromide salts using novel intermediates
, India, , ,

Production Method 13

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene ;  12 - 15 h, 160 - 170 °C
Reference
A method for preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine and its salts
, India, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: N-Methyl-2-pyrrolidone ;  2 d, 110 - 120 °C
Reference
An improved process for the preparation of vortioxetine and salts thereof
, India, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: 1-Butanol ;  24 h, rt → reflux; 70 °C
1.2 Reagents: Potassium carbonate ;  72 °C → reflux; 42 h, reflux
Reference
Process for preparation of vortioxetine and polymorphs thereof
, World Intellectual Property Organization, , ,

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Raw materials

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Preparation Products

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Suppliers

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1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Related Literature

Additional information on 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Introduction to 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS No. 960203-28-5) in Modern Chemical and Pharmaceutical Research

The compound 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride, identified by the CAS number 960203-28-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in the treatment of neurological and psychiatric disorders. Its unique structural configuration, featuring a piperazine core linked to a phenyl ring substituted with a thioether moiety, makes it a subject of intense study among researchers exploring novel pharmacological targets.

Recent studies have highlighted the importance of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride in the development of drugs that modulate central nervous system (CNS) activity. The piperazine ring, a common pharmacophore in many psychoactive agents, contributes to the compound's ability to interact with various neurotransmitter receptors. Specifically, this molecule has been investigated for its interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are crucial for regulating mood, anxiety, and cognitive functions.

The presence of the (2,4-Dimethylphenyl)thio group in the structure imparts specific electronic and steric properties that influence the compound's binding affinity and selectivity. This feature has been particularly intriguing for researchers developing treatments for conditions such as depression and schizophrenia. By fine-tuning the substituents on the phenyl ring, scientists aim to enhance the therapeutic index of this class of compounds, minimizing side effects while maximizing efficacy.

In light of recent advancements in computational chemistry and molecular modeling, virtual screening techniques have been employed to identify potential derivatives of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride with improved pharmacokinetic profiles. These computational approaches have enabled the rapid evaluation of thousands of molecular structures, accelerating the drug discovery process. Moreover, high-throughput screening (HTS) campaigns have been conducted to assess the biological activity of this compound across various disease models.

One notable area of research involves the exploration of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride as a potential treatment for cognitive disorders. Preclinical studies have demonstrated its ability to enhance acetylcholine release in synaptic clefts, which could be beneficial in conditions such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier has also been a focus of interest, as it is essential for CNS-targeted therapies to reach their intended site of action.

The hydrochloride salt form of this compound (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride) improves its solubility in aqueous solutions, making it more suitable for formulation into oral or injectable medications. This property is critical for ensuring adequate bioavailability and therapeutic efficacy. Pharmaceutical companies have invested heavily in optimizing synthetic routes to produce this compound on an industrial scale while maintaining high purity standards.

Emerging evidence suggests that modifications to the (2,4-Dimethylphenyl)thio group can significantly alter the pharmacological properties of this molecule. For instance, replacing one or both methyl groups with other substituents may lead to compounds with enhanced receptor selectivity or reduced toxicity. Such structural modifications are often guided by insights gained from X-ray crystallography studies, which provide detailed information about how these molecules bind to their target receptors at an atomic level.

The role of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride in combination therapies has also been explored. Researchers are investigating whether co-administration with other psychoactive agents can produce synergistic effects that improve patient outcomes. For example, combining this compound with serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs) may offer a more comprehensive approach to treating mood disorders.

As our understanding of neurobiology continues to evolve, new applications for 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride are likely to emerge. Ongoing clinical trials are evaluating its efficacy in treating conditions such as post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and anxiety disorders. The results from these trials will provide valuable insights into the compound's potential as a therapeutic agent and may pave the way for new treatment paradigms in mental health care.

In conclusion,1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride (CAS No. 960203-28-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for investigating neurological and psychiatric disorders. With continued advancements in synthetic chemistry and drug discovery technologies, this compound holds significant promise for improving patient care worldwide.

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Amadis Chemical Company Limited
(CAS:960203-28-5)1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride
A941703
Purity:99%/99%
Quantity:250mg/1g
Price ($):221.0/554.0
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